molecular formula C16H10Cl3NO2 B12913015 2-Chloro-1-[(2,5-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid CAS No. 93548-94-8

2-Chloro-1-[(2,5-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid

Cat. No.: B12913015
CAS No.: 93548-94-8
M. Wt: 354.6 g/mol
InChI Key: GABQUSDSOMBNIT-UHFFFAOYSA-N
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Description

2-Chloro-1-[(2,5-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid is a halogenated indole derivative characterized by:

  • A 2-chloro substituent on the indole core.
  • A (2,5-dichlorophenyl)methyl group at position 1.
  • A carboxylic acid moiety at position 3. Its molecular formula is C₁₆H₁₀Cl₃NO₂, with a molecular weight of 372.61 g/mol.

Properties

CAS No.

93548-94-8

Molecular Formula

C16H10Cl3NO2

Molecular Weight

354.6 g/mol

IUPAC Name

2-chloro-1-[(2,5-dichlorophenyl)methyl]indole-3-carboxylic acid

InChI

InChI=1S/C16H10Cl3NO2/c17-10-5-6-12(18)9(7-10)8-20-13-4-2-1-3-11(13)14(15(20)19)16(21)22/h1-7H,8H2,(H,21,22)

InChI Key

GABQUSDSOMBNIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2CC3=C(C=CC(=C3)Cl)Cl)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,5-dichlorobenzyl)-1H-indole-3-carboxylic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dichlorobenzyl chloride and indole-3-carboxylic acid.

    Formation of Intermediate: The first step involves the reaction of 2,5-dichlorobenzyl chloride with indole-3-carboxylic acid under basic conditions to form an intermediate compound.

    Chlorination: The intermediate is then subjected to chlorination using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position of the indole ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-Chloro-1-(2,5-dichlorobenzyl)-1H-indole-3-carboxylic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,5-dichlorobenzyl)-1H-indole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzyl and indole rings can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the indole ring or the carboxylic acid group.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as alkyl halides. Reaction conditions may involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) and catalysts such as palladium or copper.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) or palladium acetate, and bases like potassium carbonate or sodium hydroxide are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex indole-based compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 2-Chloro-1-[(2,5-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid exhibits notable anticancer properties. Research has shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 12.5 µM. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins, which are crucial for apoptotic signaling pathways .

Cell Line IC50 (µM) Mechanism of Action
MCF-712.5Apoptosis induction
A54915.3Cell cycle arrest

MAO Inhibition

Another significant application is in the inhibition of monoamine oxidase (MAO), particularly MAO-B, which is relevant for neurodegenerative diseases like Parkinson's.

Research Findings :
In a comparative study, this compound was found to inhibit MAO-B with an IC50 value of 0.045 µM, demonstrating its potential as a therapeutic agent for managing symptoms associated with neurodegenerative disorders .

Enzyme IC50 (µM)
MAO-A>100
MAO-B0.045

Synthesis and Characterization

The synthesis of this compound typically involves the reaction between indole derivatives and chlorinated phenyl groups under controlled conditions. The reaction can be optimized to enhance yield and purity.

Synthesis Method :
The compound can be synthesized through a multi-step process involving:

  • Formation of an indole derivative.
  • Chlorination to introduce chlorine at specific positions.
  • Carboxylation to introduce the carboxylic acid functional group.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,5-dichlorobenzyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation. The exact mechanism depends on the specific biological context and the target cells or tissues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Indole Carboxylic Acid Family

Compound A : 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS 16381-48-9)
  • Substituents :
    • 7-Chloro, 3-methyl, and 2-carboxylic acid groups.
  • Molecular Formula: C₁₁H₁₀ClNO₂.
  • Safety Profile: Requires handling precautions due to unspecified hazards .
  • Comparison: The position of the carboxylic acid (C-2 vs. The absence of a dichlorophenyl group reduces lipophilicity compared to the target compound.
Compound B : 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic Acid (CAS 1120332-41-3)
  • Substituents: Cyclopentylamino at C-7, phenyl at C-2, and carboxylic acid at C-5.
  • Molecular Formula : C₂₀H₂₀N₂O₂.
  • Key Data :
    • Molecular Weight : 320.39 g/mol .
  • The carboxylic acid at C-5 may influence binding interactions in biological systems differently than C-3 substitution.

Halogenated Indole Derivatives with Varied Functional Groups

Compound C : Nitro-Substituted Indole (C₁₅H₁₃N₂O₂)
  • Substituents: Nitro (NO₂) group at an unspecified position.
  • Key Data: ¹³C-NMR: δ 102.68 (C-3), 147.14 (C-NO₂) . HRMS: m/z 253.0979 .
  • Comparison: The electron-withdrawing nitro group increases acidity at adjacent positions, contrasting with the target compound’s electron-withdrawing chlorine atoms. Higher molecular weight (253 g/mol) compared to non-halogenated analogs but lower than the target compound.
Compound D : Amino-Substituted Indole (C₁₅H₁₅N₂)
  • Substituents: Amino (NH₂) group at an unspecified position.
  • Key Data :
    • ¹³C-NMR : δ 101.99 (C-3), 144.88 (C-NH₂) .
    • HRMS : m/z 223.1225 .
  • Comparison: The electron-donating amino group enhances basicity, opposing the chlorine-induced electron withdrawal in the target compound. Lower molecular weight (223 g/mol) due to fewer halogens.

Chlorinated Non-Indole Compounds: Organophosphate Pesticides

Compound E : Chlorfenvinphos (CAS 470-90-6)
  • Structure: Organophosphate ester with 2,4-dichlorophenyl and chloroethenyl groups.
  • Key Data :
    • Use : Pesticide (insecticide/acaricide) .
  • Shared dichlorophenyl moiety highlights how chlorine placement influences target specificity (pest vs. human biochemical pathways).

Structural and Spectral Analysis Table

Compound Name Molecular Formula Key Substituents ¹³C-NMR (C-3 Shift, ppm) HRMS (m/z) Primary Use
Target Compound C₁₆H₁₀Cl₃NO₂ 2-Cl, (2,5-Cl₂Ph)CH₂, COOH (C-3) N/A N/A Research (inferred)
7-Chloro-3-methyl-1H-indole-2-carboxylic Acid C₁₁H₁₀ClNO₂ 7-Cl, 3-CH₃, COOH (C-2) N/A N/A R&D
Nitro-Substituted Indole C₁₅H₁₃N₂O₂ NO₂ 102.68 253.0979 Research
Amino-Substituted Indole C₁₅H₁₅N₂ NH₂ 101.99 223.1225 Research
Chlorfenvinphos C₁₂H₁₄Cl₃O₄P 2,4-Cl₂Ph, Cl-CH=PO(OEt)₂ N/A N/A Pesticide

Key Findings and Implications

Carboxylic acid position (C-2 vs. C-3) alters solubility and intermolecular interactions.

Spectral Trends :

  • C-3 NMR shifts (~101–103 ppm) remain consistent across indole derivatives, suggesting minimal electronic perturbation from remote substituents .

Safety and Applications: Chlorinated indoles (e.g., 7-Chloro-3-methyl-) are restricted to R&D due to undefined hazards , whereas organophosphates like chlorfenvinphos exhibit acute toxicity .

Biological Activity

2-Chloro-1-[(2,5-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid, with the CAS number 83894-17-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₁H₈Cl₂N₁O₂
Molecular Weight239.10 g/mol
LogP3.20030
PSA32.86000

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as cyclin-dependent kinases (CDKs) .

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research has indicated that it can reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cellular models. This suggests a possible application in treating inflammatory diseases .

Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased levels of activated caspases in treated cells compared to controls .

Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted to evaluate the efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, highlighting its potential as an antimicrobial agent .

The biological activities of this compound are attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : Inhibition of CDKs resulting in G1/S phase arrest.
  • Membrane Disruption : Alteration in membrane permeability leading to microbial death.

Q & A

Q. How can researchers optimize reaction yields when scaling up synthesis?

  • Methodology :
  • Process Chemistry : Transition from batch to flow chemistry for better temperature control.
  • Catalysis : Screen Pd/Cu catalysts for cross-coupling steps.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates) and adjust stoichiometry accordingly .

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